molecular formula C13H13N3O2S B5581117 N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE

Cat. No.: B5581117
M. Wt: 275.33 g/mol
InChI Key: YEGPFIDTMFITPP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE typically involves the reaction of 3-carbamoyl-4,5-dimethylthiophene-2-carboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)SUCCINAMIC ACID
  • N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)FURAN-2-CARBOXAMIDE

Uniqueness

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE is unique due to its specific structure, which combines a thiophene ring with a nicotinamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.

Conclusion

This compound is a compound with potential applications in various scientific fields Its synthesis, chemical reactions, and potential applications make it an interesting subject for further research

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-7-8(2)19-13(10(7)11(14)17)16-12(18)9-4-3-5-15-6-9/h3-6H,1-2H3,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGPFIDTMFITPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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